molecular formula C14H14N2O2S2 B2745618 S-(2-((5-methyl-4-phenylthiazol-2-yl)amino)-2-oxoethyl) ethanethioate CAS No. 891476-21-4

S-(2-((5-methyl-4-phenylthiazol-2-yl)amino)-2-oxoethyl) ethanethioate

Cat. No. B2745618
CAS RN: 891476-21-4
M. Wt: 306.4
InChI Key: YBKGAGFVVSOPID-UHFFFAOYSA-N
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Description

Thiazole is a heterocyclic compound that consists of a five-membered ring containing sulfur and nitrogen . It’s an important moiety in the world of chemistry due to its aromatic properties, which allow the pi (π) electrons to move freely from one bond to other bonds .


Synthesis Analysis

Thiazole derivatives can be synthesized using various methods such as the Hantzsch synthesis, which involves the reaction of α-halo carbonyl compounds with thioureas or thioamides .


Molecular Structure Analysis

The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Chemical Reactions Analysis

Due to its aromaticity, the thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .

Scientific Research Applications

Anticancer Drug Discovery

The 2-aminothiazole scaffold, a core structure in this compound, is recognized for its potential in anticancer drug discovery. It’s part of clinically applied anticancer drugs like dasatinib and alpelisib. Various analogs of 2-aminothiazole have shown potent inhibitory activity against a range of human cancerous cell lines, including breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate cancers .

Antimicrobial Activity

Compounds with the 2-aminothiazole moiety have been documented to possess significant antimicrobial properties. This includes activity against a variety of pathogens, which makes them valuable in the development of new antimicrobial agents that could be used to treat infections resistant to current medications .

Antiviral Applications

The thiazole ring is known to contribute to antiviral activity. This is particularly relevant in the search for new treatments against rapidly mutating viruses where traditional medications may lose their efficacy. The compound’s structure could be the basis for synthesizing new molecules with potent antiviral properties .

Anticonvulsant Properties

Derivatives of 2-aminothiazole have been explored for their anticonvulsant effects. This application is crucial for the development of new medications that can help manage seizure disorders, which affect millions worldwide .

Antidiabetic Effects

The 2-aminothiazole derivatives are also being studied for their potential antidiabetic effects. They could play a role in the synthesis of new drugs that help regulate blood sugar levels in diabetic patients .

Anti-inflammatory Activity

Due to the anti-inflammatory properties of 2-aminothiazole derivatives, they are being considered for the development of new anti-inflammatory drugs. These could be particularly useful in treating chronic inflammatory diseases without the side effects associated with current treatments .

Antihypertensive Potential

The structural features of this compound suggest it could be used to develop new antihypertensive drugs. Controlling high blood pressure is vital for preventing heart disease and stroke, making this a significant area of research .

Antileishmanial Activity

Lastly, there’s potential for the compound to be used in the treatment of leishmaniasis, a disease caused by parasites transmitted through the bites of infected sand flies. This application could lead to new therapeutic strategies for a disease that affects millions in tropical and subtropical regions .

Mechanism of Action

Target of Action

The compound, also known as 2-(acetylsulfanyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide, is a derivative of the thiazole moiety . Thiazole derivatives have been found to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate . Therefore, the primary targets of this compound are likely to be associated with these cancerous cell lines.

Mode of Action

The thiazole ring in the compound has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . When molecules containing a thiazole ring enter physiological systems, they behave unpredictably and reset the system differently. These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Biochemical Pathways

Thiazole derivatives have been found to affect a variety of biochemical pathways related to cancerous cell lines . The downstream effects of these pathways would likely involve changes in cell proliferation, apoptosis, and other cellular processes associated with cancer.

Result of Action

The result of the compound’s action would likely involve changes in the behavior of the targeted cancerous cell lines. This could include inhibition of cell proliferation, induction of apoptosis, or other effects depending on the specific biochemical pathways affected .

Future Directions

Thiazole derivatives have been found to have a wide range of biological activities and are a part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Therefore, they continue to be a promising scaffold in medicinal chemistry and drug discovery research .

properties

IUPAC Name

S-[2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl] ethanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S2/c1-9-13(11-6-4-3-5-7-11)16-14(20-9)15-12(18)8-19-10(2)17/h3-7H,8H2,1-2H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBKGAGFVVSOPID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)CSC(=O)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-(2-((5-methyl-4-phenylthiazol-2-yl)amino)-2-oxoethyl) ethanethioate

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